molecular formula C19H21N7O6 B11479885 N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11479885
M. Wt: 443.4 g/mol
InChI Key: VCFUJPKBFMXZOW-UHFFFAOYSA-N
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Description

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole and pyrazole intermediates with the ethoxyphenyl carbonyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of an amino derivative.

    Reduction of Carbonyl Groups: Formation of alcohol derivatives.

    Substitution of Ethoxy Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s structural complexity and functional group diversity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The unique combination of functional groups in N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, particularly the presence of both an oxadiazole and a pyrazole ring, distinguishes it from similar compounds. This structural complexity may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N7O6

Molecular Weight

443.4 g/mol

IUPAC Name

N-[2-[(4-ethoxybenzoyl)amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H21N7O6/c1-3-31-14-6-4-13(5-7-14)17(27)20-8-9-21-18(28)19-22-15(24-32-19)11-25-12(2)10-16(23-25)26(29)30/h4-7,10H,3,8-9,11H2,1-2H3,(H,20,27)(H,21,28)

InChI Key

VCFUJPKBFMXZOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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